molecular formula C8H14N4S B1468312 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine CAS No. 1352999-69-9

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1468312
CAS No.: 1352999-69-9
M. Wt: 198.29 g/mol
InChI Key: CFRXMQZWFQSOCZ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole ring

Biochemical Analysis

Biochemical Properties

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in gene expression and subsequent cellular responses. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. These temporal effects are crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with piperidine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted piperidine or thiadiazole derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperidine-3-carboxylate and piperidinones share structural similarities.

    Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole and 1,2,3-thiadiazole are structurally related.

Uniqueness: 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-8-10-7(11-13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRXMQZWFQSOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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